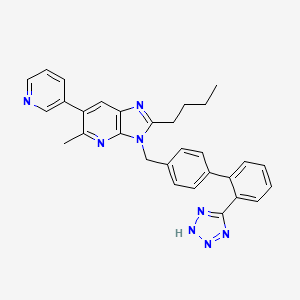
TM-25659
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TM-25659 ist ein transkriptioneller Koaktivator mit PDZ-Bindungsmotiv (TAZ)-Modulator. Es ist bekannt für seine anti-osteoporotischen und anti-obesity Aktivitäten . This compound verstärkt die nukleare Lokalisierung von TAZ und schwächt die durch Peroxisom-Proliferator-aktivierter Rezeptor gamma (PPARγ) vermittelte Adipozytendifferenzierung .
Herstellungsmethoden
Die Synthese von this compound beinhaltet die Herstellung eines zellgängigen, oral bioverfügbaren Imidazol-[4,5-b]pyridin-Derivats . Die spezifischen Synthesewege und Reaktionsbedingungen sind in der Öffentlichkeit nicht leicht verfügbar. Es ist bekannt, dass this compound in fester Form hergestellt wird, typischerweise weiß bis cremefarben .
Wirkmechanismus
Target of Action
TM-25659, also known as 2-butyl-5-methyl-6-pyridin-3-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine or 3-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-5-methyl-6-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine, primarily targets the transcriptional co-activator with PDZ-binding motif (TAZ) . TAZ plays a crucial role in regulating cell differentiation, proliferation, and development .
Mode of Action
This compound enhances the nuclear localization of TAZ in a dose-dependent manner without affecting the total amount of TAZ . This interaction with TAZ leads to changes in cell differentiation .
Biochemical Pathways
This compound affects several biochemical pathways. It suppresses peroxisome proliferator-activated receptor gamma (PPARγ)-dependent adipocyte differentiation and enhances Runt-related transcription factor 2 (RUNX2)-induced osteoblast differentiation . Additionally, this compound increases fibroblast growth factor 21 (FGF21) levels, which decreases insulin resistance and inflammation in skeletal muscle via general control nonderepressible 2 (GCN2) pathways .
Pharmacokinetics
This compound is an orally bioavailable compound . It has desirable pharmacokinetic properties with a half-life (t1/2) of 9.85 hours . The compound is soluble in DMSO .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It reduces PPARγ levels in differentiated adipocytes and acts as a suppressor of PPARγ-dependent adipocyte differentiation . It also enhances RUNX2-induced osteoblast differentiation and mineralization in a dose-dependent manner . Furthermore, this compound reduces weight gain in ob/ob mice and attenuates bone loss in ovariectomized mice .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that its action could be influenced by the solvent environment . .
Biochemische Analyse
Biochemical Properties
TM-25659 enhances the nuclear localization of TAZ without affecting the total amount of TAZ in pluripotent C3H10T1/2 cells . It does not affect Ser89 phosphorylation in TAZ, but reduces tyrosine phosphorylation . This modulation of TAZ by this compound plays a crucial role in various biochemical reactions .
Cellular Effects
This compound has been shown to reduce PPARg levels in differentiated adipocytes and acts as a suppressor of PPARg-dependent adipocyte differentiation . It also enhances RUNX2-induced osteoblast differentiation of C3H10T1/2 cells and mineralization in a dose-dependent manner .
Molecular Mechanism
This compound promotes TAZ phosphorylation and nuclear translocation . It potentiates the assembly of the TAZ-Runx2 complex, which is then recruited to the promoter of osteocalcin, enhancing its transcription .
Temporal Effects in Laboratory Settings
This compound has shown desirable pharmacokinetic properties with a half-life (t 1/2) of 9.85 hours
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce weight gain in ob/ob mice at a dosage of 50 mg/kg . It also attenuates bone loss in ovariectomized mice .
Metabolic Pathways
It is known to interact with the transcriptional co-activator TAZ, which plays a key role in various metabolic processes .
Transport and Distribution
It is known to enhance the nuclear localization of TAZ .
Subcellular Localization
This compound promotes the nuclear translocation of TAZ . This suggests that its primary subcellular localization is in the nucleus, where it interacts with TAZ to modulate gene expression .
Analyse Chemischer Reaktionen
TM-25659 unterliegt verschiedenen Arten von chemischen Reaktionen:
Oxidation und Reduktion: This compound beeinflusst nicht die Gesamtmenge an TAZ in pluripotenten C3H10T1/2-Zellen, reduziert aber die Tyrosinphosphorylierung.
Substitution: This compound verstärkt die nukleare TAZ-Lokalisierung in dosisabhängiger Weise.
Häufige Reagenzien und Bedingungen: Die Verbindung ist in Dimethylsulfoxid (DMSO) in Konzentrationen von bis zu 50 mg/mL löslich.
Wissenschaftliche Forschungsanwendungen
TM-25659 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modulator des transkriptionellen Koaktivators mit PDZ-Bindungsmotiv (TAZ) verwendet.
Biologie: This compound verstärkt die osteogene Genexpression und erhöht die Osteoblastendifferenzierung.
Wirkmechanismus
This compound verstärkt die nukleare Lokalisierung von TAZ in dosisabhängiger Weise, ohne die Gesamtmenge an TAZ in pluripotenten C3H10T1/2-Zellen zu beeinflussen . Es reduziert die PPARγ-Spiegel in differenzierten Adipozyten und wirkt als Suppressor der PPARγ-abhängigen Adipozytendifferenzierung . This compound verstärkt auch die RUNX2-induzierte Osteoblastendifferenzierung und Mineralisierung in dosisabhängiger Weise .
Vergleich Mit ähnlichen Verbindungen
TM-25659 ist einzigartig in seiner Fähigkeit, die TAZ-Aktivität zu modulieren. Ähnliche Verbindungen umfassen:
- Epicatechin-Gallat
- Phorbaketal A
- IBS008738
- Kaempferol
- Ethacridin
Diese Verbindungen wirken auch als TAZ-Aktivatoren und erzeugen entsprechende biologische Wirkungen, die durch TAZ in verschiedenen Zelltypen vermittelt werden .
Eigenschaften
IUPAC Name |
2-butyl-5-methyl-6-pyridin-3-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N8/c1-3-4-11-28-33-27-17-26(23-8-7-16-31-18-23)20(2)32-30(27)38(28)19-21-12-14-22(15-13-21)24-9-5-6-10-25(24)29-34-36-37-35-29/h5-10,12-18H,3-4,11,19H2,1-2H3,(H,34,35,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOQNLYGMQJUJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C(=C2)C6=CN=CC=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2724335.png)
![3-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2724336.png)
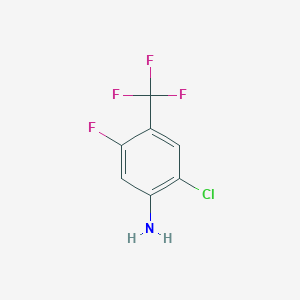
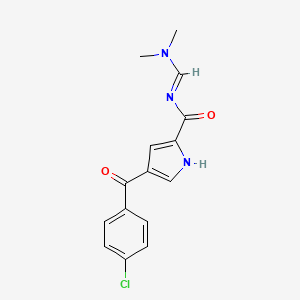
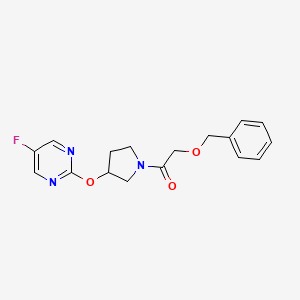
![Methyl (E)-4-[4-[(4-tert-butyl-1,3-oxazol-2-yl)methyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2724343.png)
![3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2724344.png)

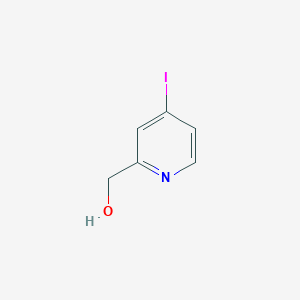
![N-[2,2-bis(furan-2-yl)ethyl]-3,4-dichlorobenzamide](/img/structure/B2724350.png)
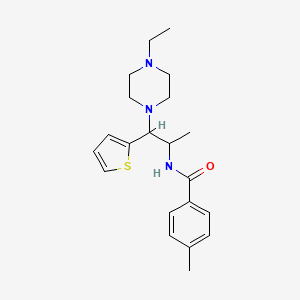

![phenyl N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbamate](/img/structure/B2724356.png)
![5-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2724357.png)
